sodium;oxido(dioxo)bismuth
Description
Sodium bismuthate, with the chemical formula NaBiO₃, is a pentavalent bismuth (Bi(V)) compound characterized by its strong oxidative properties and layered crystalline structure. It is a light brown solid insoluble in water but reactive in acidic or strongly alkaline conditions . Its structure consists of alternating layers of BiO₆ octahedra and Na⁺ ions, enabling unique electronic properties such as a narrow bandgap (~2.1–2.5 eV), which facilitates visible-light photocatalytic activity . Industrially, it is synthesized by heating Bi₂O₃ with molten NaOH and NaOCl, forming a metastable compound that decomposes upon prolonged exposure to light or moisture .
NaBiO₃ has diverse applications:
- Photocatalysis: Efficient degradation of organic pollutants (e.g., methylene blue) under visible light due to its high electron transport efficiency .
- Oxidizing Agent: Capable of oxidizing Mn²⁺ to MnO₄⁻ in analytical chemistry and degrading persistent organic contaminants .
- Medical Research: Historically investigated for antimicrobial properties, though its instability in biological fluids limits clinical use .
Properties
IUPAC Name |
sodium;oxido(dioxo)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Na.3O/q;+1;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYBUOBTVHFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Bi](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][Bi](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.968 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of sodium;oxido(dioxo)bismuth would likely involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
sodium;oxido(dioxo)bismuth undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Analytical Chemistry
Oxidizing Agent:
Sodium bismuthate serves as a powerful oxidizing agent in analytical chemistry. It is predominantly used for the determination of manganese in iron and steel samples. In this application, sodium bismuthate oxidizes manganese compounds to permanganate in acidic solutions, which can then be quantified spectrophotometrically. This method is favored due to its high sensitivity and specificity .
Table 1: Applications in Analytical Chemistry
| Application | Methodology | Key Findings |
|---|---|---|
| Determination of Manganese | Oxidation to Permanganate | High sensitivity and specificity for manganese |
Catalysis
Sodium bismuthate has been explored as a catalyst in various organic reactions due to its ability to facilitate redox processes. Its low toxicity and cost-effectiveness make it an attractive alternative to traditional catalysts.
Bismuth Catalysis:
Research indicates that bismuth compounds, including sodium bismuthate, exhibit significant catalytic activity in organic transformations such as oxidation reactions and C-C bond formations. The unique ability of bismuth to exist in multiple oxidation states allows for versatile catalytic pathways .
Case Study: Green Chemistry
A study highlighted the use of sodium bismuthate in green chemistry applications, demonstrating its effectiveness in promoting environmentally friendly reactions with reduced waste production. The compound's role as a catalyst aligns with the principles of sustainable chemistry, emphasizing low toxicity and efficiency .
Table 2: Catalytic Applications
| Reaction Type | Catalyst Used | Outcome |
|---|---|---|
| Oxidation Reactions | Sodium Bismuthate | Enhanced reaction rates with minimal side products |
| C-C Bond Formation | Bismuth Compounds | Improved yields compared to conventional catalysts |
Sodium bismuthate has been investigated for its potential use in environmental remediation processes, particularly in the treatment of wastewater containing heavy metals. Its oxidizing properties enable the effective breakdown of toxic substances, thus contributing to cleaner industrial practices .
Case Study: Wastewater Treatment
In a study focusing on textile effluents, sodium bismuthate was employed as a pre-treatment agent to enhance the efficacy of subsequent photocatalytic processes. The results indicated significant reductions in pollutant concentrations, showcasing its potential for environmental applications .
Mechanism of Action
The mechanism of action of sodium;oxido(dioxo)bismuth involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Parameters
| Compound | Oxidation State | Crystal Structure | Bandgap (eV) | Key Applications |
|---|---|---|---|---|
| NaBiO₃ | Bi(V) | Layered (BiO₆ octahedra) | 2.1–2.5 | Photocatalysis, Oxidation |
| Bi₂O₃ | Bi(III) | Monoclinic/ Cubic | 2.1–3.9 | Glass ceramics, Catalysis |
| BiVO₄ | Bi(III) | Scheelite/Tetragonal | 2.4–2.5 | Water splitting, Photocatalysis |
| Bi₂MoO₆ | Bi(III) | Aurivillius-layered | 2.5–2.8 | Organic pollutant degradation |
| AgBiO₃ | Bi(V)/Ag(I) | Perovskite-like | 1.8–2.0 | Dye degradation, ROS generation |
| BiOCl | Bi(III) | Tetragonal layered | 3.2–3.5 | UV-light photocatalysis |
Key Observations :
- Oxidation State : NaBiO₃ uniquely stabilizes Bi(V), whereas most bismuth oxides (e.g., Bi₂O₃, BiVO₄) feature Bi(III). This higher oxidation state enhances oxidative capacity but reduces thermal stability compared to Bi(III) compounds .
- Layered vs. Non-layered Structures: Layered structures (NaBiO₃, BiOCl) promote charge separation and surface reactivity, critical for photocatalysis .
Reactivity and Stability
Table 2: Comparative Stability and Reactivity
| Compound | Stability in Water | Reactivity with Acids | Light Sensitivity | Oxidative Strength (vs. SHE) |
|---|---|---|---|---|
| NaBiO₃ | Insoluble | Reacts (forms Bi³⁺, O₂) | High | +1.8 V (Bi(V)→Bi(III)) |
| Bi₂O₃ | Insoluble | Reacts (forms Bi³⁺) | Moderate | +0.46 V (Bi(III)→Bi⁰) |
| BiVO₄ | Insoluble | Stable below pH 2 | Low | Non-oxidizing |
| AgBiO₃ | Partially soluble | Releases O₂ in acidic media | High | +1.6 V |
| BiOCl | Insoluble | Stable in weak acids | Low | Non-oxidizing |
Key Observations :
- Oxidative Strength : NaBiO₃ surpasses AgBiO₃ and Bi₂O₃, making it suitable for advanced oxidation processes. However, its instability in acidic environments limits reuse cycles .
- Light Sensitivity : NaBiO₃ and AgBiO₃ degrade under light due to Bi(V)→Bi(III) reduction, whereas BiVO₄ and BiOCl exhibit higher photostability .
Toxicity and Environmental Impact
- NaBiO₃’s low solubility minimizes bismuth leaching, reducing ecotoxicity compared to water-soluble Bi(III) compounds (e.g., Bi(NO₃)₃) .
- In contrast, Bi₂O₃ reacts with bodily fluids (e.g., saliva, blood), forming discolored byproducts (e.g., BiOCl, sodium bismuthate), rendering it unsuitable for dental materials .
Q & A
Q. What are the common synthetic methods for preparing sodium oxido(dioxo)bismuth clusters, and how do ligand choices influence their stability?
Sodium oxido(dioxo)bismuth clusters are typically synthesized via hydrothermal or sol-gel methods. Hydrothermal synthesis involves reacting bismuth salts (e.g., Bi(NO₃)₃) with sodium hydroxide and organic ligands (e.g., carboxylates, sulfonates) under controlled temperature and pressure. Ligands such as methacrylate or sulfonate stabilize the clusters by coordinating to the bismuth-oxido core, preventing aggregation into bulk oxides. For example, the [Bi₃₈O₄₅] core is stabilized by methacrylate ligands, enabling isolation of discrete clusters . Ligand bulkiness and chelating ability directly affect nuclearity and solubility .
Q. How is structural characterization of sodium oxido(dioxo)bismuth clusters performed, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving cluster structures, revealing nuclearity (e.g., Bi₆, Bi₃₈) and ligand coordination modes. Complementary techniques include:
Q. What role do sodium oxido(dioxo)bismuth clusters play in photocatalysis, and how is their activity measured?
These clusters act as precursors for Bi₂O₃-based photocatalysts, which degrade organic dyes (e.g., crystal violet) under visible light. Activity is assessed via:
- UV-Vis spectroscopy: Monitors dye degradation kinetics.
- Electrochemical impedance spectroscopy (EIS): Evaluates charge transfer efficiency.
- Photoluminescence (PL): Detects electron-hole recombination rates . Sodium bismuthate’s bandgap (~2.5 eV) enables visible-light absorption, with catalytic efficiency linked to defect density and surface area .
Advanced Research Questions
Q. How do competing decomposition pathways of sodium oxido(dioxo)bismuth clusters affect the synthesis of metastable bismuth oxide polymorphs?
Thermal decomposition of clusters like [Bi₃₈O₄₅(OMc)₂₄] yields metastable β-Bi₂O₃ (tetragonal) or γ-Bi₂O₃ (cubic), depending on heating rate and atmosphere. In-situ XRPD reveals that rapid heating (≥10°C/min) favors β-Bi₂O₃, while slow heating (<5°C/min) stabilizes γ-Bi₂O₃. Residual ligands (e.g., methacrylate) act as templates, mimicking the fluorite-like structure of δ-Bi₂O₃ . Contradictions in phase purity are resolved by coupling thermogravimetric analysis (TGA) with gas chromatography-mass spectrometry (GC-MS) to track ligand burnout .
Q. What mechanistic insights do molecular dynamics (MD) simulations provide about the self-assembly of bismuth-oxido clusters in solution?
MD simulations show that Bi³⁺ ions initially form small oligomers (e.g., Bi₂O₂²⁺), which aggregate into larger clusters via oxo/hydroxo bridging. Sodium ions stabilize negative charges on the cluster surface, while solvent polarity (e.g., DMSO vs. water) modulates nucleation kinetics. Simulations predict critical nucleus sizes of ~12 Bi atoms for [Bi₃₈O₄₅] formation, aligning with experimental observations .
Q. How can heterometallic incorporation (e.g., transition metals) into bismuth-oxido clusters enhance their catalytic properties?
Introducing transition metals (e.g., Mo, W) into bismuth-oxido clusters creates MoO₃/Bi₂O₃ interfaces, mimicking industrial catalysts for propylene oxidation. For example, Bi₆Mo₂O₁₅ clusters exhibit 80% selectivity for acrolein at 400°C. X-ray absorption near-edge structure (XANES) confirms Mo⁶⁺ in tetrahedral coordination, while in-situ DRIFTS identifies surface-active oxygen species .
Methodological Recommendations
- Resolving Data Contradictions: Use multi-technique workflows (e.g., in-situ XRD + TGA-MS) to correlate structural changes with mass loss during cluster decomposition .
- Controlling Polymorphism: Optimize ligand-to-Bi³⁺ ratios and heating profiles to target specific bismuth oxide phases .
- Enhancing Catalytic Activity: Dope clusters with transition metals via co-precipitation and characterize active sites using X-ray photoelectron spectroscopy (XPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
